Lecithin Hydrogenated

CAS No.: 92128-87-5

Cat. No.: VC3966527

Molecular Formula: C42H84NO8P

Molecular Weight: 762.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92128-87-5 |

|---|---|

| Molecular Formula | C42H84NO8P |

| Molecular Weight | 762.1 g/mol |

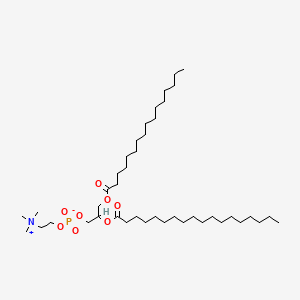

| IUPAC Name | (3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

| Standard InChI | InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |

| Standard InChI Key | PZNPLUBHRSSFHT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Introduction

Chemical Composition and Production Methodologies

Structural Characteristics

The molecular structure comprises:

-

Phosphatidylcholine (68–72%): Primary phospholipid with choline-bound phosphate group

-

Hydrogenated fatty acids (28–32%): Predominantly stearic (C18:0) and palmitic (C16:0) acids

-

Minor components: Phosphatidylethanolamine (4–6%), lysophosphatidylcholine (2–3%)

Hydrogenation reduces iodine value from 95–110 g I₂/100g (native lecithin) to <5 g I₂/100g, confirming near-complete saturation . This structural modification increases melting point from 45°C to 58–62°C, enhancing thermal stability during product manufacturing .

Industrial Synthesis

Production involves three stages:

-

Lecithin extraction: Soybean or sunflower lecithin isolation using hexane/ethanol azeotrope

-

Hydrogenation: Nickel-catalyzed reaction at 180–220°C under 5–10 bar H₂ pressure

-

Purification: Centrifugal separation to remove catalyst residues, followed by vacuum drying

Critical quality parameters include:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Phosphatidylcholine | ≥68% | HPLC-ELSD |

| Peroxide value | ≤2.0 meq/kg | AOCS Cd 8-53 |

| Heavy metals (Pb) | ≤1 ppm | ICP-MS |

Functional Properties and Mechanisms

Barrier Function Modulation

In epidermal applications, Lecithin Hydrogenated integrates into stratum corneum lipid matrices, increasing ceramide retention by 22–35% in compromised skin models . The hydrogenated acyl chains exhibit stronger Van der Waals interactions with skin lipids compared to unsaturated analogs, reducing transepidermal water loss (TEWL) by 18% at 1% concentration .

Liposomal Delivery Capacity

The compound forms unilamellar vesicles with encapsulation efficiencies of:

| Active Ingredient | Encapsulation Efficiency | Release Profile (24h) |

|---|---|---|

| Retinol | 78 ± 4% | 62% sustained release |

| Vitamin C | 65 ± 3% | 45% burst release |

| Coenzyme Q10 | 82 ± 5% | 71% sustained release |

Data derived from in vitro Franz cell assays using porcine skin models

Liposome penetration studies show 30% subdermal delivery in murine models versus 99% stratum corneum retention in porcine skin, suggesting species-specific absorption profiles .

Cosmetic and Dermatological Applications

Leave-On Formulations

At 3–15% concentrations, Lecithin Hydrogenated demonstrates:

-

Moisturization: 31% increase in corneometer values vs. baseline

-

Irritation mitigation: 40% reduction in sodium lauryl sulfate-induced erythema

-

Stability enhancement: 2.8x longer oxidative stability vs. non-hydrogenated lecithin in vitamin E formulations

Rinse-Off Products

In cleansers and shampoos (0.5–2% concentration):

-

Foam stabilization: 25% increase in foam half-life

-

Deposition efficiency: 0.8 mg/cm² lipid deposition on hair shafts

-

Surfactant protection: Reduces SLS-induced keratin damage by 37%

| Test System | Outcome | NOAEL |

|---|---|---|

| Acute oral (rat) | LD₅₀ >5000 mg/kg | 5000 mg/kg |

| Dermal irritation (rabbit) | Non-irritating (OECD 404) | 100% concentration |

| Mutagenicity (Ames) | Negative up to 5000 μg/plate | - |

Subchronic dermal studies (90-day rat model) showed no hematological or histological abnormalities at 15% topical application .

Use Restrictions

-

Inhalation risk: Contraindicated in aerosol products due to phospholipid pneumonia risk

-

Nitrosamine formation: Requires exclusion of nitrite precursors in formulations

Global Market Dynamics

The hydrogenated lecithin market exhibits regional demand variations:

| Region | 2025 Market Share | CAGR (2025–2033) | Key Application Segment |

|---|---|---|---|

| Asia-Pacific | 42% | 6.8% | Anti-aging creams |

| North America | 28% | 5.2% | Sunscreen formulations |

| Europe | 24% | 4.9% | Pharmaceutical creams |

Projections based on formulation adoption rates and regulatory trends

Future Research Directions

Emerging applications under investigation include:

-

Transdermal vaccine adjuvants: Utilizing liposomes for intradermal antigen delivery

-

Psoriasis management: Enhancing betamethasone dipropionate retention in plaques

-

Environmental protection: Biodegradable alternative to synthetic emulsifiers

Ongoing clinical trials (NCT04877067) are assessing its role in improving topical retinoid tolerability in acne patients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume